Dipropylene Glycol

Beschreibung

Eigenschaften

CAS-Nummer |

25265-71-8 |

|---|---|

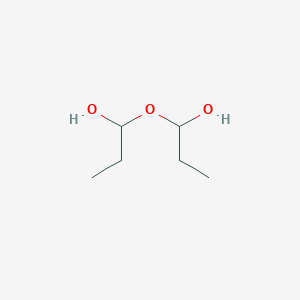

Molekularformel |

C12H28O6 |

Molekulargewicht |

268.35 g/mol |

IUPAC-Name |

2-(1-hydroxypropan-2-yloxy)propan-1-ol;1-(2-hydroxypropoxy)propan-2-ol |

InChI |

InChI=1S/2C6H14O3/c1-5(7)3-9-4-6(2)8;1-5(3-7)9-6(2)4-8/h2*5-8H,3-4H2,1-2H3 |

InChI-Schlüssel |

BPRJQFIHEGORJE-UHFFFAOYSA-N |

Siedepunkt |

444 to 450 °F at 760 mmHg (NTP, 1992) 231 °C 232Â °C |

Color/Form |

Colorless liquid Slightly viscous |

Dichte |

1.023 at 68 °F (USCG, 1999) - Denser than water; will sink 1.0206 g/cu cm at 30 °C Bulk density: 8.5 lb/gal Relative density (water = 1): 1.0 |

Flammpunkt |

280 °F (NTP, 1992) 120 °C 250 °F (121 °C) (open cup) 120 °C (closed cup) 138 °C (280 °F) - closed cup 138Â °C o.c. |

melting_point |

-40 °F (NTP, 1992) Supercools -40Â °C |

Physikalische Beschreibung |

Thick odorless, colorless liquid. Sinks and mixes with water. (USCG, 1999) Liquid; Other Solid; Liquid, Other Solid; Pellets or Large Crystals Colorless, odorless liquid; [HSDB] Hygroscopic; [CHEMINFO] SLIGHTLY VISCOUS COLOURLESS LIQUID. |

Löslichkeit |

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) Miscible with water Miscible with ethanol Soluble in toluene Solubility in water: miscible |

Dampfdichte |

4.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air) Relative vapor density (air = 1): 4.63 |

Dampfdruck |

1 mmHg at 164.8 °F ; 760 mmHg at 449.2 °F (NTP, 1992) 0.03 [mmHg] 0.0319 mm Hg at 25 °C Vapor pressure, Pa at 25Â °C: 4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Genesis of 1 1 Hydroxypropoxy Propan 1 Ol

Oligomerization and Hydration Pathways for Ether-Diol Formation

The formation of 1-(1-hydroxypropoxy)propan-1-ol is a direct consequence of the reaction between propylene (B89431) oxide and a molecule of propylene glycol, the latter being the initial product of propylene oxide hydration. This subsequent reaction extends the polyether chain, leading to the creation of dimeric and higher-order glycols.

Controlled Hydration of Propylene Oxide for Dimeric Diol Synthesis

The industrial production of propylene glycol typically involves the non-catalytic liquid-phase hydration of propylene oxide at high temperatures and pressures. acs.org Under these conditions, the initial product, propylene glycol, can act as a nucleophile and react with another molecule of propylene oxide. This secondary reaction leads to the formation of dipropylene glycol (DPG), which includes the isomer 1-(1-hydroxypropoxy)propan-1-ol. acs.org

To selectively synthesize dimeric diols like 1-(1-hydroxypropoxy)propan-1-ol, reaction conditions can be manipulated. A lower water-to-propylene oxide molar ratio favors the formation of DPG and higher polyglycols. acs.orgresearchgate.net Catalytic hydration of propylene oxide has been explored as a more energy-efficient route. researchgate.net For instance, CO2-assisted hydration in a jet loop reactor has demonstrated high selectivity for propylene glycol with full conversion of propylene oxide, even at a low water-to-propylene oxide molar ratio of 1:1. colab.ws While the primary goal of this method is often high selectivity towards the monomer, the principles can be adapted to favor dimer formation by adjusting reactant concentrations and catalyst systems.

The use of solid base catalysts, such as sol-gel derived Na2O-ZrO2, has also been shown to be effective in the hydration of propylene oxide, yielding significant amounts of this compound. researchgate.net

Advanced Approaches to Polyol Synthesis: Contextualizing 1-(1-Hydroxypropoxy)propan-1-ol

The synthesis of polyols, including dimeric structures like 1-(1-hydroxypropoxy)propan-1-ol, is a broad field with various advanced methodologies. The polyol process, commonly used for synthesizing metal nanoparticles, highlights the importance of the solvent in controlling reaction outcomes. researchgate.net While not directly applied to 1-(1-hydroxypropoxy)propan-1-ol synthesis, the principles of using different polyol solvents to manipulate reaction conditions could be relevant. researchgate.net

The ring-opening oligomerization of propylene carbonate initiated by systems like bisphenol A/KHCO3 can lead to the formation of polyether diols. acs.orgresearchgate.net This method represents an alternative pathway to creating ether linkages and producing oligomeric glycols. Furthermore, the copolymerization of propylene oxide with other monomers, such as 2-methyl-tetrahydrofuran (2-MeTHF), using acid catalysts can produce polyether polyols. rug.nl These advanced approaches provide a broader context for the synthesis of specific oligomers like 1-(1-hydroxypropoxy)propan-1-ol, showcasing the versatility of chemical strategies to build polyether chains.

Mechanistic Investigations of Ether-Alcohol Linkage Formation

The formation of the ether-alcohol linkage in 1-(1-hydroxypropoxy)propan-1-ol is governed by the principles of etherification, where an alcohol (propylene glycol) adds across the epoxide ring of propylene oxide. The mechanism of this reaction is highly dependent on the catalytic system employed.

Catalytic Systems and Reaction Mechanisms in Etherification

Both acidic and basic catalysts can be used for the etherification of propylene oxide. google.com Basic catalysts are generally more selective, favoring the formation of the α-isomer, which has a secondary alcohol structure. google.com Homogeneous basic catalysts like sodium hydroxide (B78521) and sodium alcoholates have been traditionally used. researchgate.net

Heterogeneous catalysts are increasingly favored due to their ease of separation and potential for reuse. rsc.org Examples include:

Nano metal oxides: α-Fe2O3 has shown high conversion of propylene oxide and selectivity towards 1-methoxy-2-propanol (B31579) in the presence of methanol (B129727). rsc.org This demonstrates the potential of such catalysts in etherification reactions.

Mesoporous silica (B1680970) (MCM-41): This material has been used as a heterogeneous catalyst for the reaction of methanol with propylene oxide to produce propylene glycol methyl ether. researchgate.net

Ionic liquids: These have been shown to be efficient and environmentally friendly catalysts for the production of propylene glycol ethers from propylene oxide and alcohols. researchgate.net

The reaction mechanism often involves the activation of the epoxide ring by the catalyst, making it more susceptible to nucleophilic attack by the alcohol. In base-catalyzed reactions, the alcohol is typically deprotonated to form a more potent alkoxide nucleophile. In acid-catalyzed reactions, the epoxide oxygen is protonated, activating the ring.

A proposed electrophilic-nucleophilic dual activation mechanism has been suggested for ionic liquid catalysts, contributing to their high efficiency. researchgate.net

Thermodynamic and Kinetic Control in Dimeric Polyol Synthesis Reactions

The synthesis of dimeric polyols like 1-(1-hydroxypropoxy)propan-1-ol can be influenced by thermodynamic and kinetic control. libretexts.org

Kinetic Control: At lower temperatures, the reaction product that is formed fastest is favored. libretexts.org In the context of propylene oxide oligomerization, this could lead to a specific distribution of isomers based on the activation energies of the competing reaction pathways.

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the most stable product will be the major product. libretexts.org This implies that the final distribution of this compound isomers could be shifted towards the most thermodynamically stable isomer under equilibrium conditions.

The choice of solvent in polyol synthesis can modulate the reaction temperature, thereby influencing whether the reaction proceeds under kinetic or thermodynamic control. researchgate.net For instance, in step-growth polymerization, high temperatures allow the system to reach equilibrium, favoring the most stable polymer structure under thermodynamic control. numberanalytics.com Conversely, chain-growth polymerizations are often under kinetic control. numberanalytics.com The principles of dynamic covalent chemistry, where reversible bond formation allows for error correction and the selection of the thermodynamically most stable product, are also relevant to understanding the formation of complex oligomeric mixtures. nih.gov

Regiochemical and Stereochemical Considerations in the Formation of Dimeric Propylene Glycols

The reaction of propylene glycol with propylene oxide to form this compound isomers, including 1-(1-hydroxypropoxy)propan-1-ol, involves important regiochemical and stereochemical considerations. Propylene oxide is a chiral molecule and its ring-opening can occur at either the more substituted or less substituted carbon atom.

The regioselectivity of the epoxide ring-opening is highly dependent on the catalyst used. google.com

Base-catalyzed reactions typically result in the nucleophile (in this case, a propylene glycol molecule) attacking the less sterically hindered carbon of the epoxide ring. This leads to the formation of a secondary alcohol. google.com

Acid-catalyzed reactions are less selective and can produce a mixture of isomeric products. google.com In this case, the nucleophile can attack both the primary and secondary carbons of the protonated epoxide ring.

Given that propylene oxide is chiral, and the reaction creates new stereocenters, a mixture of diastereomers of 1-(1-hydroxypropoxy)propan-1-ol can be formed. The specific stereochemical outcome will depend on the stereochemistry of the starting propylene oxide and the mechanism of the ring-opening reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Hydroxypropoxy Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of 1-(1-Hydroxypropoxy)propan-1-ol, offering insights into its proton and carbon environments.

One-Dimensional (1D) NMR Techniques: Elucidation of Proton and Carbon Environments

One-dimensional NMR techniques, including ¹H and ¹³C NMR, are fundamental in identifying the different chemical environments of the hydrogen and carbon atoms within the 1-(1-Hydroxypropoxy)propan-1-ol molecule.

In the ¹H NMR spectrum of the related compound propan-1-ol, hydrogen atoms are found in four distinct chemical environments, resulting in four separate peaks. The integral ratio of these peaks corresponds to the number of protons in each environment. docbrown.info For 1-(1-Hydroxypropoxy)propan-1-ol, with its more complex structure, a greater number of unique proton signals would be anticipated. The chemical shifts, measured in parts per million (ppm), are influenced by the electronic environment of each proton. docbrown.info The presence of hydroxyl groups typically leads to broad singlet peaks due to the rapid exchange of protons. docbrown.info

The ¹³C NMR spectrum provides complementary information by showing the number of non-equivalent carbon atoms. For 1-(1-Hydroxypropoxy)propan-1-ol, which has the molecular formula C₆H₁₄O₃, distinct signals would be expected for each carbon atom in a unique chemical environment. nist.govuni.lu

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(1-Hydroxypropoxy)propan-1-ol

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H | Varies | Multiplet, Singlet | Varies |

| ¹³C | Varies | - | - |

Note: Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional (2D) NMR Methodologies: Probing Connectivity and Diffusion Phenomena (e.g., DOSY NMR)

Two-dimensional NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), provide deeper insights into the connectivity and diffusion properties of molecules in a mixture. manchester.ac.ukmanchester.ac.uk DOSY experiments can differentiate between molecules with even small differences in their diffusion coefficients. manchester.ac.uk This is particularly useful for analyzing complex mixtures without prior separation. manchester.ac.ukmanchester.ac.uk For a sample containing 1-(1-Hydroxypropoxy)propan-1-ol and its isomers or related oligomers, DOSY NMR could resolve the individual components based on their different sizes and shapes, which affect their diffusion rates. manchester.ac.ukinstrument.com.cn

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and exploring the fragmentation patterns of 1-(1-Hydroxypropoxy)propan-1-ol.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) allows for the highly accurate determination of the molecular weight of a compound, which aids in confirming its elemental composition. For 1-(1-Hydroxypropoxy)propan-1-ol (C₆H₁₄O₃), the predicted monoisotopic mass is 134.0943 Da. uni.lu HRMS instruments can measure this mass with high precision, often to within a few parts per million, providing strong evidence for the molecular formula. rsc.orguniovi.es

Table 2: Predicted HRMS Data for 1-(1-Hydroxypropoxy)propan-1-ol Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 135.10158 | 130.1 |

| [M+Na]⁺ | 157.08352 | 135.9 |

| [M-H]⁻ | 133.08702 | 127.6 |

| [M+NH₄]⁺ | 152.12812 | 150.6 |

| [M+K]⁺ | 173.05746 | 136.2 |

| [M+H-H₂O]⁺ | 117.09156 | 125.8 |

| Data sourced from PubChemLite. uni.lu m/z represents the mass-to-charge ratio, and CCS is the predicted collision cross-section. |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion to generate a pattern of product ions. This fragmentation pattern is characteristic of the molecule's structure. In the analysis of related dipropylene glycol isomers, electron ionization mass spectra show distinct fragmentation. mdpi.comresearchgate.net For instance, the mass spectrum of 2-(2-hydroxypropoxy)propan-1-ol (B89540) shows a clear signal at m/z 103, which is nearly absent in the spectrum of its isomer, 1,1′-oxydi(propan-2-ol). mdpi.com Such differences in fragmentation are invaluable for distinguishing between isomers. The fragmentation of oligomers, such as those of triolein, has also been studied using MS/MS to identify dimers, trimers, and tetramers. usda.gov

Advanced Ionization Techniques in Oligomer Analysis (e.g., Electrospray Ionization Mass Spectrometry)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of oligomers and other large, non-volatile molecules. rsc.orgnih.gov ESI-MS has been successfully used to study the noncovalent complexes of proteins and the hydrophobic interactions between subunits of DNA polymerase III. nih.govnih.gov This technique is also valuable for characterizing oligomers formed from compounds like propanal. rsc.org In the context of 1-(1-Hydroxypropoxy)propan-1-ol, which can be considered a dimer of propanal, ESI-MS would be instrumental in analyzing higher oligomers that may be present in a sample. rsc.orgmdpi.com The technique's ability to generate multiply charged ions from large molecules allows for their analysis within the mass range of common mass spectrometers. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating 1-(1-hydroxypropoxy)propan-1-ol from reaction mixtures and assessing its purity. The choice of chromatographic technique is dictated by the compound's polarity and volatility.

Liquid Chromatography (LC) Approaches: Reversed-Phase and Hydrophilic Interaction Separations

Liquid chromatography is a powerful technique for the separation of compounds in a liquid mobile phase. The choice between reversed-phase and hydrophilic interaction liquid chromatography (HILIC) depends on the polarity of the analyte.

Reversed-Phase Liquid Chromatography (RP-LC): In RP-LC, a non-polar stationary phase is used with a polar mobile phase. wikipedia.org Retention of analytes increases with their hydrophobicity. wikipedia.orgphenomenex.com For a polar compound like 1-(1-hydroxypropoxy)propan-1-ol, retention on a standard C18 column might be insufficient, potentially leading to elution near the solvent front. phenomenex.comchromatographyonline.com To achieve adequate retention of polar compounds, the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to have a high aqueous content. wikipedia.orgchromatographyonline.com However, using purely aqueous mobile phases can sometimes lead to undesirable interactions with certain reversed-phase stationary phases. chromatographyonline.com The use of ion-pairing reagents can also be employed to separate charged analytes on a reversed-phase column. wikipedia.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode specifically designed for the separation of highly polar compounds that are poorly retained in RP-LC. nih.govthermofisher.comlci-koeln.de It utilizes a polar stationary phase, such as bare silica (B1680970) or silica bonded with polar functional groups, and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. nih.govlci-koeln.de In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. phenomenex.comnih.gov The elution strength of the mobile phase is increased by increasing the water content, which is the reverse of RP-LC. thermofisher.comsepscience.com This technique offers excellent selectivity and sensitivity, especially when coupled with mass spectrometry, for the analysis of polar compounds like 1-(1-hydroxypropoxy)propan-1-ol. phenomenex.comthermofisher.com

Table 1: Comparison of LC Approaches for 1-(1-Hydroxypropoxy)propan-1-ol Analysis

| Feature | Reversed-Phase Chromatography (RP-LC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18, C8) phenomenex.com | Polar (e.g., Silica, Diol, Amine) nih.gov |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) wikipedia.org | High organic content (e.g., Acetonitrile/Water) lci-koeln.de |

| Retention Mechanism | Hydrophobic interactions phenomenex.com | Partitioning into an adsorbed water layer nih.gov |

| Elution Order | Least polar compounds elute last phenomenex.com | Most polar compounds elute last sepscience.com |

| Suitability for Analyte | May have limited retention for this polar compound phenomenex.comchromatographyonline.com | Well-suited for retaining and separating polar compounds nih.govthermofisher.com |

| MS Compatibility | Good | Excellent, often provides enhanced sensitivity thermofisher.com |

Gas Chromatography (GC) for Volatility-Dependent Compound Resolution

Gas chromatography is a technique that separates compounds based on their volatility and interaction with a stationary phase. For the analysis of 1-(1-hydroxypropoxy)propan-1-ol, which is a derivative of propanal, GC can be a suitable method. restek.comscielo.br The compound must be thermally stable and sufficiently volatile to be vaporized in the GC inlet without decomposition. The choice of the GC column (stationary phase) is critical for achieving good resolution. A polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., FFAP), is often used for the separation of polar analytes like alcohols and ethers. mdpi.com The temperature program of the GC oven is optimized to ensure adequate separation of the isomers and any impurities present in the sample. lcms.cz In some cases, derivatization may be necessary to increase the volatility and thermal stability of the analyte.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS) for Integrated Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification of separated compounds.

LC-MS: Liquid chromatography-mass spectrometry combines the separation power of LC with the sensitive and selective detection capabilities of MS. For the analysis of 1-(1-hydroxypropoxy)propan-1-ol, LC-MS can provide both retention time data from the LC and mass-to-charge ratio (m/z) information from the MS. scholaris.ca This combination allows for the confident identification of the compound, even in complex matrices. lcms.cz Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. lcms.cz High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition of the analyte. lcms.cz

GC-MS: Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com Following separation on the GC column, the eluted compounds are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). mdpi.com The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. mdpi.comnist.gov GC-MS has been successfully used to identify isomers of this compound, a related compound, and can be applied to the analysis of 1-(1-hydroxypropoxy)propan-1-ol. mdpi.comgoogle.com

Table 2: Predicted Collision Cross Section (CCS) Data for 1-(1-hydroxypropoxy)propan-1-ol Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 135.10158 | 130.1 |

| [M+Na]+ | 157.08352 | 135.9 |

| [M-H]- | 133.08702 | 127.6 |

| [M+NH4]+ | 152.12812 | 150.6 |

| [M+K]+ | 173.05746 | 136.2 |

| [M+H-H2O]+ | 117.09156 | 125.8 |

| [M+HCOO]- | 179.09250 | 149.6 |

| [M+CH3COO]- | 193.10815 | 169.5 |

Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio of the adduct. The predicted Collision Cross Section (CCS) values are calculated using CCSbase.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The infrared spectrum of 1-(1-hydroxypropoxy)propan-1-ol would exhibit characteristic absorption bands corresponding to its structural features. lcms.cz

Key expected absorptions include:

A broad O-H stretching band in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl groups and is broadened due to hydrogen bonding. docbrown.info

C-H stretching vibrations typically appear around 3000-2850 cm⁻¹. orientjchem.org

The C-O stretching vibrations of the alcohol and ether linkages are expected to be in the fingerprint region, between 1200 cm⁻¹ and 1000 cm⁻¹. orientjchem.org Specifically, hemiacetals often show characteristic bands in this region. acs.orgtaylorandfrancis.com

The unique pattern of absorptions in the fingerprint region (approximately 1500-400 cm⁻¹) can serve as a distinctive identifier for the compound. docbrown.info

Chemical Reactivity and Derivatization of 1 1 Hydroxypropoxy Propan 1 Ol

Hydroxyl Group Functionalization for Advanced Materials

The two hydroxyl groups in 1-(1-Hydroxypropoxy)propan-1-ol are primary sites for chemical modification, enabling its theoretical use as a diol in polymerization reactions to create advanced materials.

The hydroxyl groups of 1-(1-Hydroxypropoxy)propan-1-ol can undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. When reacted with dicarboxylic acids, this diol can act as a monomer for the synthesis of polyesters. This condensation polymerization would result in a polymer chain linked by ester bonds, with the properties of the final material depending on the structure of the di-acid used.

Furthermore, the formation of hemiacetal esters is a significant area of research in polymer chemistry. nih.govmpg.de These structures can be formed by the reaction of a carboxylic acid with a vinyl ether and are noted for their dynamic covalent nature. rsc.orgresearchgate.net This allows for the creation of polymer networks that are reprocessable and can be degraded under mild conditions, which is highly desirable for developing sustainable and recyclable materials. nih.govmpg.dersc.org

Table 1: Typical Conditions for Diol Esterification

| Catalyst | Reagent | Temperature | Key Features |

| Acid (e.g., H₂SO₄, p-TsOH) | Carboxylic Acid | High (often with water removal) | Equilibrium-driven; requires forcing conditions. |

| None | Acyl Chloride | Room Temperature to Mild Heat | Highly reactive; produces HCl as a byproduct. |

| Base (e.g., Pyridine) | Acyl Chloride | 0 °C to Room Temperature | Scavenges HCl byproduct, driving the reaction. |

| None | Acid Anhydride | Mild to High Heat | Less reactive than acyl chlorides; produces a carboxylic acid byproduct. |

Polyurethanes are a highly versatile class of polymers formed by the reaction of polyols (compounds with multiple hydroxyl groups) with diisocyanates or polyisocyanates. essentialchemicalindustry.orgl-i.co.ukwikipedia.org As a diol, 1-(1-Hydroxypropoxy)propan-1-ol could theoretically serve as the polyol component in polyurethane synthesis. nih.gov The reaction involves the addition of the hydroxyl groups across the isocyanate's -N=C=O double bonds, forming characteristic urethane (B1682113) linkages (-NH-COO-). essentialchemicalindustry.org

The use of a diol like 1-(1-Hydroxypropoxy)propan-1-ol with a diisocyanate would lead to the formation of a linear thermoplastic polyurethane. l-i.co.uk The properties of the resulting polymer would be influenced by the specific isocyanate used, such as Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI), which are common in industrial applications. essentialchemicalindustry.orgwikipedia.org The presence of the ether linkage within the diol's backbone would also impart flexibility to the final polyurethane material, a characteristic feature of polyether-based polyurethanes. ontosight.ai

Table 2: Common Reactants in Polyurethane Synthesis

| Polyol Component (Diol/Polyol) | Isocyanate Component (Diisocyanate) | Resulting Polymer Type |

| Ethane-1,2-diol | Toluene diisocyanate (TDI) | Linear Polyurethane essentialchemicalindustry.org |

| Polypropylene glycol (PPG) | Methylene diphenyl diisocyanate (MDI) | Flexible Foams, Elastomers nih.gov |

| 1,4-Butanediol | Isophorone diisocyanate (IPDI) | Coatings, Adhesives nih.gov |

| Glycerol (B35011) (a triol) | Polymeric MDI (pMDI) | Rigid, Cross-linked Foams l-i.co.uk |

Reactivity of the Ether Linkage

The ether bond (C-O-C) within the 1-(1-Hydroxypropoxy)propan-1-ol structure is generally considered to be chemically stable. libretexts.org However, under specific and often harsh conditions, this linkage can be cleaved.

The cleavage of non-cyclic ethers typically requires strong reagents. wikipedia.org The most common method involves refluxing the ether with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.orgrcub.ac.in The reaction proceeds via a nucleophilic substitution mechanism. First, the ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org Then, the halide ion (Br⁻ or I⁻) acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol. wikipedia.org

The cleavage of polyethers, which are polymers linked by ether bonds, is a key aspect of their chemical recycling and degradation. rsc.org Catalytic systems, often involving Lewis acids, can be employed to break down polyether chains into valuable monomers. rsc.org

Ethers are known for their lack of reactivity under many common reaction conditions, which is why they are frequently used as solvents in organic synthesis. libretexts.org They are generally stable to bases, oxidizing agents, and reducing agents. chemicalbook.comechemi.com

Table 3: Comparative Stability of Functional Groups

| Functional Group | Acidic Conditions (Aqueous) | Basic Conditions (Aqueous) | Neutral Conditions (Aqueous) |

| Ether | Generally Stable (cleaved by strong acids like HBr, HI) wikipedia.org | Stable | Stable |

| Hemiacetal | Unstable (reverts to aldehyde and alcohol) openochem.org | Unstable (reverts to aldehyde and alcohol) ubc.ca | Exists in equilibrium with aldehyde and alcohol khanacademy.orgopenochem.org |

Role as a Key Building Block in Complex Organic Synthesis

Due to its inherent instability, 1-(1-Hydroxypropoxy)propan-1-ol is not a conventional building block in complex organic synthesis. openochem.orgmasterorganicchemistry.com Its tendency to exist in equilibrium with its precursors makes its direct application challenging.

However, the functional groups it represents are fundamental to synthesis. Diols containing ether linkages, such as the more stable isomers of dipropylene glycol, are widely used as intermediates, solvents, and plasticizers. solubilityofthings.comwikipedia.org For instance, these compounds are utilized in the production of polyurethanes, resins, and as components in fragrance formulations. wikipedia.orgontosight.ai

The chemistry of hemiacetals is central to carbohydrate science, where the formation of stable cyclic hemiacetals is a key feature of sugars like glucose. khanacademy.orglibretexts.org Furthermore, the development of dynamic covalent chemistry has opened new avenues for using hemiacetal-related structures, such as hemiacetal esters, in the creation of "smart" materials that are self-healing or recyclable. rsc.orgresearchgate.net Therefore, while 1-(1-Hydroxypropoxy)propan-1-ol itself may not be a workhorse of synthesis, the reactivity principles it embodies are of significant scientific and industrial importance.

Formation of Cyclic Ethers and Related Derivatives (e.g., Trioxocanes)

The diol structure of 1-(1-hydroxypropoxy)propan-1-ol and its isomers, such as 2-(2-hydroxypropoxy)propan-1-ol (B89540), allows for intramolecular and intermolecular reactions to form various cyclic ethers. These reactions are typically acid-catalyzed, involving the dehydration of the polyol. nih.gov

A significant application of this reactivity is the synthesis of substituted trioxocanes, which are eight-membered cyclic ethers. Research has shown that isomers of this compound, including 2-(2-hydroxypropoxy)propan-1-ol, react with aldehydes like propanal in the presence of a solid acid catalyst to form 2-ethyldimethyl-1,3,6-trioxocane isomers. mdpi.com This reaction involves the cyclization of the diol with the aldehyde. The synthesis is often performed by refluxing the reactants with a strongly acidic cation exchange resin, such as Amberlite IR-120H, in a solvent mixture like dichloromethane/n-pentane. mdpi.comtum.de

Beyond simple cyclization, these glycol ethers can react with dicarboxylic acids or their anhydrides to form macrocyclic esters. For instance, 2-(2-hydroxypropoxy)-1-propanol, an isomer of the title compound, reacts with phthalic anhydride. google.com This process typically involves an initial polyesterification followed by a depolymerization under vacuum at high temperatures (190-290 °C) to yield the cyclic diester derivatives. google.com The isolation of pure diastereoisomers of these cyclic esters has been successfully demonstrated. google.com

The fundamental mechanism for forming simpler cyclic ethers often involves an intramolecular Williamson ether synthesis, where a hydroxyl group is deprotonated to an alkoxide that then displaces a leaving group on the same molecule. youtube.com In the case of diols like 1-(1-hydroxypropoxy)propan-1-ol, acid-catalyzed cyclodehydration is a more direct route. nih.gov

Table 1: Examples of Cyclic Derivatives from this compound Isomers

| Reactant(s) | Catalyst/Conditions | Product(s) | Source(s) |

| This compound Isomers, Propanal | Amberlite IR-120H (acid catalyst), Reflux | 2-Ethyldimethyl-1,3,6-trioxocane isomers | mdpi.comtum.de |

| 2-(2-Hydroxypropoxy)-1-propanol, Phthalic Anhydride | Heat (190-290°C), Vacuum | Cyclic phthalate (B1215562) ester diasterioisomers | google.com |

| General 1,n-diols | H₃PW₁₂O₄₀ (Heteropoly acid) | Cyclic ethers (e.g., THF, 1,4-dioxane) | nih.gov |

Participation in Condensation Reactions of Polyols

As a polyol and a hemiacetal, 1-(1-hydroxypropoxy)propan-1-ol is an active participant in condensation reactions. Hemiacetals are generally intermediates in the formation of acetals. libretexts.orgcsbsju.edu The reaction of a hemiacetal with an alcohol, typically under acid catalysis, results in the formation of an acetal (B89532) and a molecule of water. libretexts.org

The hemiacetal group in 1-(1-hydroxypropoxy)propan-1-ol can be considered difunctional. google.comgoogle.com Under strong acid catalysis, it can react with other polyols through a condensation reaction where both water and the original alcohol (propanol in this case) are eliminated, leading to the formation of stable acetal linkages. google.comgoogle.com This reactivity is fundamental to creating larger, cross-linked structures. This principle is analogous to the formation of disaccharides and polysaccharides in carbohydrate chemistry, where the hemiacetal group of one sugar reacts with a hydroxyl group of another to form a glycosidic (acetal) bond. csbsju.edu

The compound itself, along with its isomers found in commercial this compound, is formed through the condensation of propylene (B89431) glycol or the reaction of propylene oxide with water. acs.org This establishes it as both a product and a reactant in polyol condensation chemistry.

Table 2: Reactivity of Hemiacetals in Condensation Reactions

| Reactants | Conditions | Product Type | Key Feature | Source(s) |

| Hemiacetal, Polyol | Strong Acid | Polyacetal | Water and monohydric alcohol are eliminated | google.comgoogle.com |

| Aldose (cyclic hemiacetal), Alcohol (second monosaccharide) | Acid | Acetal (disaccharide) | Formation of a glycosidic link with water elimination | csbsju.edu |

| Propylene Glycol | Base-catalyzed condensation | 2-(2-Hydroxypropoxy)propan-1-ol | Formation of a diol ether |

Oligomerization and Polymerization Pathways Involving 1-(1-Hydroxypropoxy)propan-1-ol

The functional groups within 1-(1-hydroxypropoxy)propan-1-ol allow it to act as a monomer or an initiator in polymerization reactions. The ability of hemiacetals to react with polyols to form polyacetals is a direct pathway to polymerization. google.comgoogle.com These reactions, driven by strong acid conditions, can lead to cross-linked networks or linear polymers. google.com this compound, as a mixture of isomers, finds use as a polymerization initiator or monomer in various industrial applications. wikipedia.org

A well-studied pathway for related compounds is the cationic ring-opening polymerization (CROP) of cyclic hemiacetal esters. acs.orgumn.edu While 1-(1-hydroxypropoxy)propan-1-ol is a linear hemiacetal, its cyclized derivatives can undergo such reactions. In these systems, an acid catalyst activates the monomer, which can then be ring-opened by an initiator (like an alcohol) or another monomer molecule. acs.org This process can proceed through two distinct mechanisms: an Activated Monomer (AM) mechanism, which is favored when an initiator is present, or an Active Chain End (ACE) mechanism. acs.org These polymerizations can yield materials like poly(hemiacetal esters), which are noted for being hydrolytically and thermally labile. acs.org

Furthermore, the formation of oligomers, such as poly(oxymethylene) hemiacetals, has been observed in mixtures of aldehydes and alcohols. The reaction between propylene oxide and propylene glycol, which produces this compound, can continue to form tripropylene (B76144) glycol and higher molecular weight polyglycols, representing an oligomerization process. acs.org The compound 2-(2-hydroxypropoxy)propan-1-ol is structurally related to the repeating units found in poly(propylene glycol) (PPG). nih.gov

Table 3: Polymerization Pathways Involving Hemiacetals and Derivatives

| Monomer/Initiator Type | Polymerization Type | Mechanism Example(s) | Resulting Polymer | Source(s) |

| Hemiacetal, Polyol | Condensation Polymerization | Acid-catalyzed acetal formation | Polyacetal | google.comgoogle.com |

| Cyclic Hemiacetal Ester | Cationic Ring-Opening Polymerization (CROP) | Activated Monomer (AM), Active Chain End (ACE) | Poly(hemiacetal ester) | acs.orgumn.edu |

| This compound | Various | Polymerization initiator or monomer | Polyurethanes, Polyesters | acs.orgwikipedia.org |

| Propylene Oxide, Propylene Glycol | Addition/Condensation | Step-wise addition | Poly(propylene glycol) oligomers/polymers | acs.org |

Advanced Applications in Materials Science and Chemical Engineering

Role as a Polyol Component in Polymeric Materials Engineering

As a diol, containing two hydroxyl (-OH) groups, 1-(1-hydroxypropoxy)propan-1-ol (as a component of DPG) serves as a fundamental building block, or polyol, in the synthesis of a wide array of polymeric materials. alfa-chemistry.com Its molecular structure allows it to be incorporated into polymer chains, influencing the final properties of the material, such as flexibility, stability, and performance.

Precursor for High-Performance Polyurethane Systems

1-(1-hydroxypropoxy)propan-1-ol is a key reactant in the production of polyurethanes (PUs). made-in-china.comxikuichem.com Polyurethanes are synthesized through the reaction of diisocyanates with polyols, and DPG is frequently used as an initiator for urethane (B1682113) polyol synthesis or as a chain extender in the formulation. xikuichem.com Its inclusion in the polymer backbone imparts specific, desirable characteristics to the final polyurethane product.

Key research findings indicate that incorporating DPG into thermoplastic polyurethane (TPU) formulations significantly impacts their properties. It can alter the phase separation between the hard and soft segments of the polymer, which in turn modifies the material's mechanical characteristics. mdpi.com For instance, increasing the DPG content can decrease the amount of hydrogen-bonded urethane groups and increase the mixing of polymer segments, leading to changes in glass transition temperature and crystallinity. mdpi.com This allows manufacturers to tailor the properties of polyurethanes, creating everything from flexible foams and elastomers to rigid plastics. google.com Specifically, DPG is noted for adding flexibility and enhancing the hydrolytic stability of unsaturated polyurethane resins. atamankimya.com

Table 1: Effect of Dipropylene Glycol (DPG) as a Chain Extender on Thermoplastic Polyurethane (TPU) Properties

| Property | Effect of Increasing DPG Content | Scientific Rationale |

|---|---|---|

| Phase Separation | Decreased | Promotes increased miscibility and mixing between hard and soft polymer segments. mdpi.com |

| Flexibility | Increased | Acts as a flexibilizer within the polyurethane resin structure. atamankimya.com |

| Hard Segment Crystallinity | Decreased | The mixing of segments disrupts the organization of hard segments, reducing crystallinity. mdpi.com |

| Hydrolytic Stability | Increased | Confers improved resistance to degradation by water in the finished resin. atamankimya.com |

| Hardness | Variable | Can be adjusted by varying the ratio of DPG to other polyols and diisocyanates. made-in-china.com |

Integration into Resin Formulations and Polymer Networks

The utility of 1-(1-hydroxypropoxy)propan-1-ol extends beyond polyurethanes to other critical polymer systems, including unsaturated polyester (B1180765) resins (UPRs) and alkyd resins. shell.comcnchemshop.com In these applications, it functions as a modifying glycol, reacting with dibasic acids to form the base polymer.

A particularly important reaction involves the condensation of DPG with unsaturated dibasic acids, such as maleic acid or fumaric acid. atamankimya.com The resulting unsaturated polyester resins can then be dissolved in a reactive monomer (like styrene) and crosslinked to form a durable, thermoset material. atamankimya.com The incorporation of DPG into the polyester backbone is a key strategy for enhancing the flexibility and toughness of the final product. sumitomo-chem.co.jp Furthermore, DPG is used as a component in the production of plasticizers for polymers like polyvinyl chloride (PVC), where it improves the material's fluidity and reduces brittleness. elchemy.combellchem.com

Table 2: Applications of 1-(1-Hydroxypropoxy)propan-1-ol (as DPG) in Resin Formulations

| Resin System | Role of DPG | Resulting Property Enhancement |

|---|---|---|

| Unsaturated Polyester Resins | Reactant/Modifying Glycol | Imparts flexibility and hydrolytic stability. atamankimya.com |

| Alkyd Resins | Raw Material | Component in the production of the base polymer resin. shell.com |

| Polyvinyl Chloride (PVC) | Plasticizer Component | Increases plasticity and reduces brittleness. elchemy.com |

| Radiation Cured Resins | Chemical Intermediate | Used to synthesize diacrylates for UV/EB cured formulations. sumitomo-chem.co.jp |

Functionality as a Chemical Intermediate in Industrial Processes

1-(1-hydroxypropoxy)propan-1-ol is a valuable chemical intermediate, serving as a starting point for the synthesis of more complex molecules with specialized functions. wikipedia.orgatamankimya.com Its reactive hydroxyl groups allow it to participate in a variety of chemical transformations, most notably esterification.

Synthesis of Specialized Organic Compounds

The esterification of 1-(1-hydroxypropoxy)propan-1-ol (as DPG) with various acids yields specialty esters with targeted applications. A prime example is its reaction with benzoic acid to produce this compound dibenzoate (DPGDB). atamankimya.com DPGDB is a high-performance, non-phthalate plasticizer known for its excellent compatibility with a wide range of polymers, including PVC and urethanes, and its resistance to extraction by oils.

Another significant synthetic application is the reaction with acrylic acid to form this compound diacrylate (DPGDA). DPGDA is a monomer used in formulations for radiation-cured resins, which are hardened (cured) by exposure to ultraviolet (UV) light or electron beams. These applications are common in specialized coatings, inks, and adhesives.

Table 3: Examples of Specialized Organic Compounds Synthesized from 1-(1-Hydroxypropoxy)propan-1-ol (as DPG)

| Reactant | Synthesized Compound | Primary Application of Synthesized Compound |

|---|---|---|

| Benzoic Acid | This compound Dibenzoate (DPGDB) | Non-phthalate plasticizer for PVC, adhesives, and caulks. atamankimya.com |

| Acrylic Acid | This compound Diacrylate (DPGDA) | Monomer for radiation-cured resins, coatings, and inks. |

Application as a Solvent or Coupling Agent in Chemical Manufacturing

With its high boiling point, low vapor pressure, and excellent solvency for many organic compounds, 1-(1-hydroxypropoxy)propan-1-ol (as DPG) is a highly effective solvent and coupling agent in industrial manufacturing. alfa-chemistry.comelchemy.comspecialchem.com Its ability to dissolve a wide range of substances, including resins, dyes, and oils, makes it a valuable component in the formulation of printing inks, lacquers, and industrial cleaners. cnchemshop.comelchemy.com

As a coupling agent, its miscibility with water is a key feature. specialchem.com It helps to create stable, homogenous mixtures of otherwise immiscible components, such as oil and water. This property is particularly useful in the formulation of water-reducible coatings and cleaners. In latex emulsion coatings, for example, it can be used to prevent the coagulation ("shocking") of the emulsion when other hydrophobic solvents are introduced into the system.

Table 4: Industrial Solvent & Coupling Agent Applications of 1-(1-Hydroxypropoxy)propan-1-ol (as DPG)

| Industry/Application | Function | Rationale for Use |

|---|---|---|

| Printing Inks & Coatings | Solvent | Dissolves resins (e.g., nitrocellulose), maintains ink consistency, and improves flow. cnchemshop.comelchemy.com |

| Agricultural Formulations | Solvent | Carrier for active ingredients such as insecticides. |

| Industrial Cleaners | Solvent / Coupling Agent | Provides solvency without rapid evaporation and helps blend ingredients. elchemy.com |

| Latex Emulsion Coatings | Coupling Agent | Prevents coagulation of the emulsion when hydrophobic solvents are added. |

| Hydraulic Fluids | Component | Used in the formulation of certain hydraulic brake fluids. |

| Aromatic Extraction | Extraction Solvent | Used in the refining industry to extract aromatic compounds. atamankimya.com |

Environmental Behavior and Biogeochemical Cycling of Ether Diols

Abiotic Transformation Processes in Natural and Engineered Systems

Abiotic transformation processes, which are non-biological chemical and physical reactions, play a significant role in the initial breakdown of ether-diols in the environment. The key pathways for these transformations are hydrolysis in water and photochemical degradation in the atmosphere.

Studies on related propylene (B89431) glycol ethers (PGEs) and their acetates indicate that while the ether linkage itself is relatively stable, associated functional groups can undergo hydrolysis. For instance, propylene glycol monomethyl ether acetate (B1210297) (PGMEA) readily hydrolyzes to its parent glycol ether, propylene glycol monomethyl ether (PGME). oup.comresearchgate.net This rapid hydrolysis suggests that any ester linkages present in more complex ether-diol structures would likely be the initial point of transformation in aqueous environments. oup.com

The rate of hydrolysis can be influenced by environmental conditions such as pH. For example, the degradation of some organic compounds is accelerated in alkaline soils (pH > 7) due to increased hydrolysis and oxidation reactions. researchgate.net While specific data on 1-(1-Hydroxypropoxy)propan-1-ol is scarce, the general chemistry of ethers suggests that the C-O-C bond is sensitive to acidic and basic conditions, which could lead to chain cleavage. mdpi.com The hydrolysis of propylene oxide, a precursor to propylene glycols and their ethers, is a known industrial process that can produce a mixture of propylene glycol oligomers. epa.govoup.comram-nath.com This suggests that under certain conditions, the formation and cleavage of ether linkages are dynamic processes.

Table 1: Factors Influencing Hydrolytic Degradation of Ether-Alcohols

| Factor | Influence on Hydrolysis | Reference |

| pH | Accelerated degradation in alkaline conditions for some compounds. Ether bonds are sensitive to both acidic and basic hydrolysis. | mdpi.comresearchgate.net |

| Functional Groups | Ester groups are more readily hydrolyzed than ether linkages. The presence of hydroxyl groups can affect overall stability. | mdpi.comoup.com |

| Molecular Structure | The number and arrangement of repeating ether units can influence water solubility and susceptibility to cleavage. | oup.com |

Ether-diols that volatilize into the atmosphere are subject to photochemical degradation, primarily through reactions with hydroxyl radicals (•OH). nih.govresearchgate.net These radicals are highly reactive and are the main drivers of chemical transformation in the troposphere. researchgate.net

For propylene glycol ethers (PGEs), atmospheric half-lives are estimated to be relatively short, ranging from 5.5 to 34.4 hours, indicating that they are not likely to persist in the air for long periods. nih.gov The degradation process involves the abstraction of a hydrogen atom by the •OH radical, leading to the formation of organic radicals that can further react with oxygen. researchgate.net

Table 2: Atmospheric Fate of Propylene Glycol Ethers (PGEs)

| Parameter | Value | Significance | Reference |

| Atmospheric Half-life | 5.5 to 34.4 hours | Indicates rapid degradation in the atmosphere and low potential for long-range transport. | nih.gov |

| Primary Degradation Pathway | Reaction with hydroxyl (•OH) radicals | Leads to the formation of smaller, oxidized breakdown products. | researchgate.net |

Biotransformation and Biodegradation Studies of Ether-Alcohol Compounds

The ultimate fate of many ether-diols in the environment is determined by microbial degradation. This process is crucial for the complete mineralization of these compounds into carbon dioxide and water.

Microorganisms have evolved diverse enzymatic systems to break down ether-containing compounds. The biodegradation of ether-alcohols often involves a multi-step process. For polyethylene (B3416737) glycol (PEG), a related polyether, degradation can occur via the oxidation of terminal alcohol groups by alcohol and aldehyde dehydrogenases, followed by the cleavage of the ether bond. researchgate.net

The presence of ether linkages can influence the susceptibility of a molecule to enzymatic attack. In some cases, copolymers containing ether diols have been found to be more susceptible to enzymatic hydrolysis than those with only alkyl diols, possibly because the oxygen in the ether affects the interaction between the polymer and the enzyme. nih.govacs.org The biodegradation of complex ethers, like the pesticide endosulfan (B1671282), proceeds through the formation of metabolites such as endosulfan diol and endosulfan ether. nih.govresearchgate.netpops.int

Aerobic bacteria, in particular, are effective at degrading ether compounds. For example, complex bacterial communities containing Brevibacillus sp. and Achromobacter sp. have been shown to degrade decabromodiphenyl ether (BDE-209) through processes that include the breakage of ether bonds and subsequent ring-opening, with cytochrome P450 enzymes playing a key role. nih.gov Similarly, Mycolicibacterium sp. can mineralize diisopropyl ether (DIPE), using it as a carbon source and breaking it down into intermediates like 2-propanol and acetone. tandfonline.com The initial step in the aerobic degradation of propylene glycol is the formation of 1-hydroxy-2-propanone. dtic.mil

Wastewater treatment plants (WWTPs) are critical points for the removal of ether-diols from the waste stream. Studies on propylene glycol ethers (PGEs) have shown that significant aerobic biodegradation occurs in WWTPs, surface water, and soil, with biodegradation half-lives typically in the range of 5 to 25 days. nih.gov

In activated sludge systems, which are common in WWTPs, linear alcohol ethoxylates are rapidly biodegraded. researchgate.net The process involves the shortening of the ethoxylate chain and oxidation of the alkyl chain. researchgate.net While some sorption to sludge occurs, biodegradation is the primary removal mechanism. researchgate.net The degradation of propylene glycol in water can be limited by the availability of nutrients like nitrogen and phosphorus. dtic.mil

In soil environments, the persistence of ether-diols is also largely determined by microbial activity. The degradation of the pesticide endosulfan and its isomers is slower in soil slurries compared to aqueous environments, which is attributed to the sorption of the compounds to soil particles, reducing their availability to microorganisms. nih.gov The half-life of endosulfan in soil can vary significantly depending on conditions, but its degradation pathway involves the formation of endosulfan diol and endosulfan ether. researchgate.net

Formation and Presence as Environmental Oligomers and Potential Pollutants

Ether-diols like 1-(1-Hydroxypropoxy)propan-1-ol can be formed as oligomers during the industrial production of glycols. The hydrolysis of propylene oxide, for instance, can yield a mixture of propylene glycol oligomers, including dipropylene glycol and tripropylene (B76144) glycol. oup.comram-nath.comwikipedia.org These oligomers are often present in commercial glycol products. epa.govepa.gov

The widespread use of propylene glycol ethers in products such as coatings, inks, and cleaners means there is a potential for their release into the environment. nih.govresearchgate.net Glycol ethers are considered federal hazardous air pollutants in the United States. ca.gov While many PGEs are readily biodegradable, their sheer volume of use necessitates an understanding of their environmental behavior. nih.govoup.com

The term "oligomer" in an environmental context can also refer to the partial breakdown products of larger polymers. For example, the degradation of polyesters containing ether diols can release shorter-chain fragments into the environment. mdpi.com The formation of reactive metabolites from environmental pollutants, such as diol epoxides from polycyclic aromatic hydrocarbons, is a known mechanism of toxicity. nih.gov While propylene glycol ethers generally show low toxicity, their presence as part of a complex mixture of environmental contaminants warrants continued study. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 1 1 Hydroxypropoxy Propan 1 Ol

Development of Sustainable and Green Synthesis Routes for Dimeric Polyols

The chemical industry's shift towards sustainability has put significant emphasis on developing environmentally friendly synthesis routes for polyols. The traditional production of propylene (B89431) glycol and its oligomers, including 1-(1-hydroxypropoxy)propan-1-ol, relies on the hydrolysis of propylene oxide, a petroleum derivative. acs.org Future research is intensely focused on moving away from this fossil-fuel dependency.

Key areas of development include:

Bio-based Feedstocks: A major research thrust involves the use of renewable resources. Vegetable oils (like soybean, castor, and palm oil), fatty acids, and crude glycerol (B35011) (a byproduct of biodiesel production) are being extensively investigated as starting materials for bio-based polyols. mdpi.comethernet.edu.et For instance, dimer acids derived from waste soybean oil have been used to synthesize novel polyether polyols for "green" polyurethanes. researchgate.net The enzymatic preparation of dimeric acid polyester (B1180765) polyols from biodiesel further exemplifies this trend, offering a mild and selective synthesis route. rsc.org

Catalytic Innovations: Research is exploring advanced catalytic systems to improve the efficiency and selectivity of polyol synthesis. This includes the use of double-metal cyanide (DMC) catalysts, which have replaced traditional potassium hydroxide (B78521) in epoxide polymerization. mdpi.com Furthermore, chemo-enzymatic methods, using lipases, for example, are being employed for the enantioselective synthesis of related chiral propanol (B110389) intermediates, a technique that offers high selectivity under mild conditions. arabjchem.org

Carbon Capture and Utilization (CCU): An innovative approach involves using captured carbon dioxide as a feedstock. CO₂ can partially replace epoxides in reactions with propylene oxide and glycerin to synthesize poly(propylene/ethylene oxide) glycol (PPG). mdpi.com Studies have shown that CO₂-based polyols can enhance the oxidation and hydrolysis resistance of the final polyurethane products. mdpi.com

Recycled Materials: Chemical recycling of waste polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) is another promising avenue. Through glycolysis, waste PET can be broken down into oligomeric polyols, which can then be used to produce new polyurethane foams and other materials. mdpi.comresearchgate.netgoogle.com

Table 1: Comparison of Synthesis Routes for Polyols

| Feature | Conventional Route | Green/Sustainable Routes |

|---|---|---|

| Primary Feedstock | Propylene Oxide (from petroleum) acs.org | Vegetable Oils, Dimer Acids, Crude Glycerol, Recycled PET, CO₂ mdpi.comresearchgate.netmdpi.com |

| Catalyst Examples | Potassium Hydroxide | Double-Metal Cyanide (DMC) catalysts, Lipases mdpi.comrsc.org |

| Key Processes | Hydrolysis of propylene oxide acs.org | Epoxidation, Transesterification, Glycolysis, Enzymatic Polymerization mdpi.comrsc.org |

| Environmental Focus | Efficiency and cost | Reduced fossil fuel dependency, use of renewable/waste resources, milder reaction conditions ethernet.edu.etacs.org |

Advanced Analytical Techniques for Characterization of Complex Oligomeric Mixtures

The synthesis of 1-(1-hydroxypropoxy)propan-1-ol often results in complex mixtures containing various isomers and higher oligomers (tripropylene glycol, tetrapropylene glycol, etc.). researchgate.net Characterizing these intricate mixtures is a significant analytical challenge that is crucial for quality control and for understanding structure-property relationships. Conventional techniques like nuclear magnetic resonance (NMR) and gel permeation chromatography (GPC) often fall short in providing a comprehensive picture of these complex products. acs.org

Emerging analytical paradigms are focused on providing more detailed structural information:

Advanced Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) analyzers are powerful tools for characterizing oligomer distributions. scispace.com A key innovation is Kendrick mass analysis, which simplifies complex MALDI spectra by visualizing homologous series of oligomers, enabling rapid identification of different chain types and trace impurities. osti.govacs.org

Hyphenated Chromatographic Techniques: To handle the complexity of oligomeric mixtures, researchers are increasingly using hyphenated systems. The combination of Advanced Polymer Chromatography™ (APC™) with mass spectrometry (MS) and even ion mobility separation (IMS) allows for multi-dimensional separation of oligomers based on size, mass-to-charge ratio, and shape (collision cross-section). rsc.orgrsc.org This approach can differentiate between structural isomers that are indistinguishable by chromatography or mass spectrometry alone. rsc.org

Specialized Data Analysis: For complex tandem mass spectra (MS/MS), novel data mining procedures such as Mass-Remainder Analysis (MARA) have been developed. MARA helps to simplify and interpret fragmentation patterns, allowing for the unambiguous differentiation between various polyether polyol structures. researchgate.net

Table 2: Advanced Analytical Techniques for Oligomer Characterization

| Technique | Principle | Information Gained | Reference |

|---|---|---|---|

| Kendrick Mass Analysis (MALDI) | Normalizes mass spectra to a repeating unit, grouping oligomers into series. | Rapid identification of chain-end types, detection of trace impurities, and visualization of oligomer distributions. | osti.govacs.org |

| APC™-MS-IMS | Hyphenated technique combining size-exclusion chromatography, mass spectrometry, and ion mobility separation. | Separation and identification of oligomers by size, mass, and molecular architecture (shape). | rsc.orgrsc.org |

| Mass-Remainder Analysis (MARA) | Data mining of MS/MS spectra based on mass remainders after dividing by a base unit mass. | Simplified graphical representation of fragmentation patterns, sorting of product ions, and structural differentiation. | researchgate.net |

| Online MS | Real-time, in situ mass spectrometric analysis of reaction mixtures. | Probing of product evolution and reaction mechanisms, especially for heavy oligomers. | acs.org |

Refined Computational Modeling for Predicting Reactivity, Mechanisms, and Environmental Fate

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical compounds, reducing the need for extensive and time-consuming experimental work. For 1-(1-hydroxypropoxy)propan-1-ol and related polyols, computational models offer profound insights into their intrinsic properties and interactions.

Future research in this area is focused on several key aspects:

Quantum Mechanics (QM) for Reactivity: Methods like Density Functional Theory (DFT) are used to perform detailed conformational analyses and to compute potential energy surfaces. acs.orgresearchgate.net These calculations can elucidate reaction mechanisms, predict stable conformers, and understand the influence of solvents on reactivity by modeling parameters like hydrogen bonding. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR models are statistical models that correlate a compound's chemical structure with its physicochemical properties, biological activity, or environmental fate. nih.gov Open-source tools like OPERA use molecular structures to predict key environmental parameters, providing a rapid screening method for a wide range of substances. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules and their interactions in solution. For polyols, these simulations can reveal how they affect the structure of surrounding water molecules, which is crucial for understanding their solubility and environmental behavior. researchgate.net Such studies have shown that the number of hydroxyl groups and the polyol's conformation distort the hydrogen bond network of water. researchgate.net

Predicting Environmental Fate: Computational models are being developed to estimate the atmospheric impact of volatile organic compounds. These models can predict reaction pathways and help assess the potential for ground-level ozone formation or degradation into other environmental pollutants. Databases are being built that contain computed quantum properties and molecular descriptors for various pollutants, allowing for similarity predictions that can help estimate the reactivity and toxicity of new or less-studied compounds like 2-(2-hydroxypropoxy)propan-1-ol (B89540). nih.gov

Table 3: Computational Modeling Approaches for Polyols

| Modeling Technique | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and conformational stability. | Potential energy surfaces, conformer stability, influence of solvents on reactivity. | acs.orgresearchgate.netnih.gov |

| QSAR/QSPR | Predicting properties based on chemical structure. | Physicochemical properties, environmental fate parameters (e.g., LogD, pKa), toxicity endpoints. | nih.gov |

| Molecular Dynamics (MD) | Simulating molecular interactions in solution. | Effects on water structure, hydrogen bond networks, solvation phenomena. | researchgate.netresearchgate.net |

| Atmospheric Chemistry Models | Assessing environmental impact in the atmosphere. | Atmospheric reaction mechanisms, ozone formation potential. |

Exploration of Novel Applications in Emerging Fields of Materials Science and Bio-inspired Chemistry

While dimeric polyols are established components in polyurethane manufacturing, ongoing research seeks to unlock new applications by leveraging their unique structural features, especially when derived from novel or sustainable sources.

Emerging areas of application include:

High-Performance and Functional Polyurethanes: Polyols derived from dimer fatty acids can be used to create polyurethanes with enhanced properties, such as improved mechanical strength, thermal stability, and hydrophobicity. researchgate.netrsc.org These materials are valuable for creating advanced coatings, adhesives, sealants, and elastomers (CASE). google.com

Bio-inspired Materials: The principles of bio-inspired chemistry, which mimics nature's design principles, are being applied to polymer synthesis. ntu.edu.sg Renewable feedstocks like cardanol (B1251761) (from cashew nut shell liquid) are being used to create novel polyols for polyurethanes with tailored viscoelastic properties and thermal stability. researchgate.net This approach opens the door to creating materials with unique functionalities inspired by natural structures.

Smart and Responsive Polymers: The precise control over oligomer structure afforded by modern synthesis and characterization techniques allows for the design of "smart" polymers. Telechelic oligomers (polymers with reactive end-groups) can act as building blocks for covalent adaptable networks, which are materials that can be reprocessed or repaired, contributing to a circular economy. osti.gov

Biomedical Applications: The biocompatibility and biodegradability of certain polyester polyols make them attractive for biomedical uses. rsc.org While research on 1-(1-hydroxypropoxy)propan-1-ol itself in this area is limited, related polyols are being explored for applications like hydrogels for pharmaceutical purposes. scispace.com

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the physical properties (e.g., density, solubility) of 1-(1-Hydroxypropoxy)propan-1-ol?

- Methodology : Density can be measured using a pycnometer at 25°C, as reported (1.023 g/mL) . Solubility in polar solvents (e.g., water, ethanol) should be tested via gravimetric analysis or UV-Vis spectroscopy under controlled temperature. Differential Scanning Calorimetry (DSC) can determine melting points, though the compound is typically a liquid at room temperature. Always calibrate instruments with reference standards to minimize systematic errors .

Q. What safety protocols are critical when handling 1-(1-Hydroxypropoxy)propan-1-ol in laboratory settings?

- Methodology : Use EN 374-certified gloves (e.g., nitrile) to prevent dermal exposure, and wear safety goggles to protect against splashes . Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation risks. In case of spills, contain the liquid using inert absorbents (e.g., vermiculite) and avoid discharge into waterways due to potential environmental toxicity .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of 1-(1-Hydroxypropoxy)propan-1-ol in oxidation or substitution reactions?

- Methodology : The hydroxyl and ether groups in the molecule may undergo oxidation (e.g., using CrO₃ or PCC) to form ketones or carboxylic acids. Substitution reactions (e.g., with SOCl₂) likely target the hydroxyl group due to its nucleophilicity. Computational modeling (DFT) can predict regioselectivity, while NMR and GC-MS can experimentally verify product distributions .

Q. How can researchers optimize synthetic routes for 1-(1-Hydroxypropoxy)propan-1-ol to minimize by-products?

- Methodology : Evaluate reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE). For example, propylene oxide hydration under acidic or basic catalysis may yield varying ratios of mono-/di-glycols. Monitor reaction progress with in-situ FTIR or HPLC to identify intermediates and optimize quenching steps .

Q. What thermodynamic models best predict the solubility of 1-(1-Hydroxypropoxy)propan-1-ol in mixed-solvent systems?

- Methodology : Use activity coefficient models like NRTL (Non-Random Two-Liquid) or UNIQUAC to account for hydrogen bonding between the compound’s hydroxyl groups and solvents (e.g., water, acetone). Validate predictions with experimental cloud-point measurements or isothermal titration calorimetry .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in 1-(1-Hydroxypropoxy)propan-1-ol derivatives?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (e.g., HSQC, HMBC) maps proton-carbon correlations. For stereoisomers, chiral chromatography (e.g., using amylose-based columns) or X-ray crystallography provides definitive configurations .

Q. How should researchers address contradictory data in the literature regarding the compound’s reactivity or stability?

- Methodology : Replicate experiments under standardized conditions (e.g., inert atmosphere for oxidation-prone reactions). Cross-validate results using orthogonal techniques: for instance, compare DSC data (thermal stability) with accelerated aging studies. Meta-analyses of published datasets can identify outliers or context-dependent trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.